Cas no 952674-93-0 (N-Methyl-1H-pyrrole-3-carboxamide)

N-Methyl-1H-pyrrole-3-carboxamide is a heterocyclic organic compound featuring a pyrrole ring substituted with a carboxamide group at the 3-position and a methyl group on the nitrogen. This structure lends itself to applications in pharmaceutical and agrochemical research, where it serves as a versatile intermediate for synthesizing bioactive molecules. Its amide functionality enhances stability and solubility, while the pyrrole core offers reactivity for further derivatization. The compound is particularly valuable in medicinal chemistry for designing inhibitors or modulators targeting specific biological pathways. High purity grades are available to ensure reproducibility in synthetic workflows. Proper handling under controlled conditions is recommended due to its potential sensitivity.
N-Methyl-1H-pyrrole-3-carboxamide structure
952674-93-0 structure
Product Name:N-Methyl-1H-pyrrole-3-carboxamide
CAS No:952674-93-0
MF:C6H8N2O
MW:124.1405210495
CID:2148950
Update Time:2025-05-21

N-Methyl-1H-pyrrole-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-methyl-1H-pyrrole-3-carboxamide
    • 1H-Pyrrole-3-carboxamide, N-methyl-
    • CQASWKGQWZLKHN-UHFFFAOYSA-N
    • N-Methyl-1H-pyrrole-3-carboxamide
    • Inchi: 1S/C6H8N2O/c1-7-6(9)5-2-3-8-4-5/h2-4,8H,1H3,(H,7,9)
    • InChI Key: CQASWKGQWZLKHN-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CNC=1)NC

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 114
  • Topological Polar Surface Area: 44.9

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Additional information on N-Methyl-1H-pyrrole-3-carboxamide

Comprehensive Overview of N-Methyl-1H-pyrrole-3-carboxamide (CAS No. 952674-93-0): Properties, Applications, and Industry Insights

N-Methyl-1H-pyrrole-3-carboxamide (CAS No. 952674-93-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This heterocyclic amide derivative, characterized by a pyrrole ring substituted with a carboxamide group and a methyl moiety, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C6H8N2O, and precise molecular weight of 124.14 g/mol make it a valuable building block for designing bioactive molecules.

Recent trends in drug discovery highlight the growing demand for N-containing heterocycles, with N-Methyl-1H-pyrrole-3-carboxamide frequently appearing in patent literature for kinase inhibitor development. Researchers are particularly interested in its potential role in modulating enzyme activity, as evidenced by its inclusion in combinatorial libraries for high-throughput screening. The compound's hydrogen-bonding capacity and planar geometry contribute to its molecular recognition properties, making it relevant to structure-activity relationship (SAR) studies.

From an industrial perspective, CAS 952674-93-0 aligns with the green chemistry movement, as modern synthetic routes emphasize atom economy and reduced waste. Manufacturers now employ catalytic methylation techniques to improve the yield of N-Methyl-1H-pyrrole-3-carboxamide, addressing common questions about process optimization and cost-effective scaling. Analytical methods such as HPLC purity testing and LC-MS characterization ensure batch-to-batch consistency, crucial for GMP compliance in pharmaceutical applications.

The compound's stability profile has been extensively studied, with data showing excellent compatibility with polar aprotic solvents and moderate thermal stability up to 150°C. This makes N-Methyl-1H-pyrrole-3-carboxamide suitable for diverse cross-coupling reactions, particularly in palladium-catalyzed transformations. Recent publications demonstrate its utility in constructing biaryl systems, answering frequent search queries about pyrrole functionalization strategies.

In material science, the electronic properties of pyrrole derivatives like CAS 952674-93-0 have sparked interest for organic semiconductors development. The compound's conjugated π-system and electron-rich nature contribute to charge transport characteristics, aligning with industry demands for flexible electronics. Computational chemistry studies using DFT calculations provide insights into its frontier molecular orbitals, addressing academic searches about structure-property relationships.

Regulatory aspects of N-Methyl-1H-pyrrole-3-carboxamide comply with major chemical inventories including TSCA and REACH, with safety data sheets emphasizing standard laboratory handling precautions. The compound's ecotoxicological profile has been evaluated according to OECD guidelines, responding to increasing market concerns about sustainable chemistry. Proper storage recommendations include inert atmosphere conditions to prevent oxidative degradation.

Market analysts note rising procurement of 952674-93-0 by contract research organizations (CROs) for fragment-based drug design projects. The compound's lead-like properties (MW < 300, moderate lipophilicity) make it valuable for medicinal chemistry optimization campaigns. Suppliers now offer customized isotope-labeled versions (e.g., 13C, 15N) to support ADME studies, addressing frequent inquiries about tracer compounds.

Future research directions for N-Methyl-1H-pyrrole-3-carboxamide may explore its potential in bioconjugation chemistry or as a ligand precursor for catalytic systems. The compound's metabolic stability and cell permeability characteristics continue to be areas of active investigation, particularly for CNS-targeting therapeutics. These developments align with industry searches for blood-brain barrier permeable scaffolds and neuroprotective agents.

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